molecular formula C9H6ClF3O2 B13607017 2'-(Trifluoromethoxy)phenacyl chloride

2'-(Trifluoromethoxy)phenacyl chloride

Cat. No.: B13607017
M. Wt: 238.59 g/mol
InChI Key: KNBQUGSLKDRJAW-UHFFFAOYSA-N
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Description

2’-(Trifluoromethoxy)phenacyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Trifluoromethoxy)phenacyl chloride typically involves the introduction of a trifluoromethoxy group into a phenacyl chloride framework. One common method involves the reaction of a phenacyl chloride precursor with a trifluoromethoxylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetonitrile .

Industrial Production Methods

Industrial production of 2’-(Trifluoromethoxy)phenacyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of more efficient trifluoromethoxylating reagents has facilitated the large-scale synthesis of this compound .

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Trifluoromethoxy)phenacyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s lipophilicity, stability, and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

2-chloro-1-[2-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6ClF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2

InChI Key

KNBQUGSLKDRJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)OC(F)(F)F

Origin of Product

United States

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